Product packaging for 4-(Pentafluoroethyl)-1,3-thiazole(Cat. No.:CAS No. 1824049-08-2)

4-(Pentafluoroethyl)-1,3-thiazole

Cat. No.: B12864551
CAS No.: 1824049-08-2
M. Wt: 203.14 g/mol
InChI Key: XUJFVKVKUXFRJS-UHFFFAOYSA-N
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Description

Significance of Organofluorine Chemistry in Contemporary Synthetic and Materials Science Research

Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, has become a cornerstone of modern chemical science. wikipedia.orgnumberanalytics.com The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.com This is due to several of fluorine's distinctive characteristics, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, one of the strongest in organic chemistry. wikipedia.orgnumberanalytics.com

In synthetic chemistry, the strategic incorporation of fluorine is a powerful tool for modulating properties like lipophilicity, metabolic stability, and bioavailability of molecules, which is of paramount importance in the pharmaceutical and agrochemical industries. numberanalytics.comcas.cn Approximately 20% of all pharmaceuticals and about 50% of agrochemicals contain at least one fluorine atom. cas.cn Furthermore, highly fluorinated reagents like triflic acid and trifluoroacetic acid are valued for their strong acidity and are widely used in organic synthesis. wikipedia.org

The influence of organofluorine chemistry extends deeply into materials science. elsevier.comelsevierpure.com Fluoropolymers, such as the well-known Teflon, exhibit exceptional chemical resistance, thermal stability, and low surface energy, making them indispensable for a wide range of applications, from non-stick coatings to high-performance electrical insulation. wikipedia.org Fluorinated compounds are also crucial in the development of advanced materials such as liquid crystals for displays, components for solar cells, and specialized solvents. cas.cnelsevierpure.com

The 1,3-Thiazole System: A Versatile Heterocyclic Platform in Chemical Synthesis and Advanced Materials

The 1,3-thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in both chemical synthesis and materials science. nih.govnih.gov Its aromatic nature and the presence of heteroatoms provide multiple sites for functionalization, making it a versatile building block for constructing complex molecular architectures. researchgate.net The Hantzsch thiazole (B1198619) synthesis, first reported in 1887, remains a fundamental and widely used method for its construction, involving the reaction of a thioamide with an alpha-halocarbonyl compound. researchgate.netyoutube.com

Thiazole derivatives are found in a vast array of biologically active compounds, including natural products and a significant number of FDA-approved drugs. nih.govacs.org The thiazole moiety is a key component in pharmaceuticals with diverse therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and antiviral agents. nih.gov This biological prevalence has spurred extensive research into the synthesis of novel thiazole-containing molecules. researchgate.netjneonatalsurg.com

In the realm of advanced materials, the unique electronic and structural properties of the thiazole ring are harnessed for various applications. Thiazole-based compounds have been investigated for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ability of the thiazole ring to participate in extended π-conjugated systems makes it an attractive component for materials with desirable photophysical and charge-transport properties.

Contextualizing 4-(Pentafluoroethyl)-1,3-thiazole within Perfluoroalkylated Thiazole Chemistry

The convergence of organofluorine and thiazole chemistry has given rise to the field of perfluoroalkylated thiazoles. These compounds integrate the property-modifying effects of perfluoroalkyl groups with the versatile and biologically relevant thiazole scaffold. The introduction of a perfluoroalkyl group, such as the pentafluoroethyl (C2F5) group, can significantly enhance the lipophilicity and metabolic stability of the thiazole core, making these derivatives particularly interesting for medicinal chemistry applications. mdpi.com

Within this context, this compound emerges as a specific and noteworthy example. Its structure features the robust 1,3-thiazole ring with a pentafluoroethyl substituent at the 4-position. Research into the synthesis and reactivity of such compounds is an active area. For instance, methods have been developed for the synthesis of thiazoles bearing perfluoroalkyl groups, highlighting the growing interest in this class of molecules. mdpi.com The strategic placement of the pentafluoroethyl group on the thiazole ring is expected to impart unique electronic and steric properties, influencing its reactivity and potential applications. The exploration of this compound and its derivatives is part of a broader effort to expand the chemical space of fluorinated heterocycles and to develop new molecules with tailored functionalities for a range of scientific and technological endeavors. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2F5NS B12864551 4-(Pentafluoroethyl)-1,3-thiazole CAS No. 1824049-08-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1824049-08-2

Molecular Formula

C5H2F5NS

Molecular Weight

203.14 g/mol

IUPAC Name

4-(1,1,2,2,2-pentafluoroethyl)-1,3-thiazole

InChI

InChI=1S/C5H2F5NS/c6-4(7,5(8,9)10)3-1-12-2-11-3/h1-2H

InChI Key

XUJFVKVKUXFRJS-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CS1)C(C(F)(F)F)(F)F

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Pentafluoroethyl 1,3 Thiazole and Analogues

Strategies for Thiazole (B1198619) Ring Construction with Fluorinated Moieties

A primary approach to synthesizing 4-(pentafluoroethyl)-1,3-thiazole involves building the thiazole ring from precursors that already contain the desired pentafluoroethyl group. This strategy ensures the precise placement of the fluorinated substituent.

Hantzsch-Type Cyclocondensation Reactions with Pentafluoroethyl Precursors

The Hantzsch thiazole synthesis, a classic and widely used method, involves the condensation of an α-haloketone with a thioamide. analis.com.mychemhelpasap.comencyclopedia.pub To synthesize this compound using this method, a key starting material would be a pentafluoroethyl-containing α-haloketone. This precursor is then reacted with a suitable thioamide. The reaction proceeds through a multistep pathway, typically initiated by an SN2 reaction, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. chemhelpasap.com The versatility of the Hantzsch synthesis allows for the preparation of a wide variety of substituted thiazoles by varying both the α-haloketone and the thioamide starting materials. encyclopedia.pub

A general representation of the Hantzsch synthesis for a 4-substituted thiazole is shown below:

Reactant 1Reactant 2Product
α-haloketoneThioamideThiazole

For the specific synthesis of this compound, the α-haloketone would possess a C2F5 group adjacent to the carbonyl.

Cycloaddition Reactions for Fluorinated Sulfur Heterocycles

Cycloaddition reactions provide a powerful and stereocontrolled method for the synthesis of various heterocyclic systems, including those containing sulfur and fluorine. nih.govresearchgate.net Specifically, [3+2]- and [4+2]-cycloaddition reactions are of significant importance in this context. nih.gov These reactions involve the combination of a dipolarophile or dienophile with a complementary reaction partner to form a five- or six-membered ring in a concerted or stepwise manner.

For the synthesis of fluorinated thiazoles, a [3+2]-cycloaddition approach could involve the reaction of a fluorinated 1,3-dipole with a thiocarbonyl compound. The electron-withdrawing nature of the pentafluoroethyl group can influence the reactivity of the components and the regioselectivity of the cycloaddition. While comprehensive reviews on cycloaddition methods for fluorinated sulfur heterocycles have become more available, this remains a developing area of research. nih.govmdpi.com

Metal-Catalyzed and Visible-Light-Promoted Annulation Approaches

Modern synthetic methods are increasingly employing transition-metal catalysis and visible-light photoredox catalysis to construct heterocyclic rings under mild conditions. mdpi.comchim.it These approaches offer high efficiency and functional group tolerance. mdpi.comnih.gov

Metal-catalyzed annulation reactions can be used to construct the thiazole ring. For instance, a copper-catalyzed aerobic oxidative sulfuration/annulation has been developed to synthesize thiazoles from simple aldehydes, amines, and elemental sulfur, involving multiple C(sp³)–H bond cleavage steps. acs.orgresearchgate.net Adapting such a method to include a pentafluoroethyl-substituted starting material could provide a direct route to the target compound.

Visible-light-promoted reactions have also emerged as a powerful tool for synthesizing fluorinated heterocycles. mdpi.commdpi.com These reactions often proceed via radical intermediates. For example, a visible-light-induced radical trifluoromethylation/cyclization has been used to synthesize trifluoromethylated polycyclic aza-heterocycles. mdpi.com A similar strategy could potentially be developed for pentafluoroethyl-containing compounds, where a photoredox catalyst initiates the formation of a pentafluoroethyl radical, which then participates in a cyclization cascade to form the thiazole ring. beilstein-journals.org

Introduction of the Pentafluoroethyl Group into Thiazole Scaffolds

Utilizing Perfluoroalkyl Building Blocks in Thiazole Synthesis

This approach is a hybrid of the two main strategies, where a building block containing the perfluoroalkyl group is incorporated during the thiazole synthesis, but not necessarily in a classic Hantzsch-type reaction. For instance, a one-pot cascade synthesis of fluorinated thiazole-5-carboxylic acid esters has been developed from N-monosubstituted perfluoroalkanethioamides. kubikat.org This method utilizes readily available fluorine-containing building blocks and proceeds through a series of cascade transformations. kubikat.org The use of perfluoroalkyl-functionalized building blocks is also prominent in the synthesis of materials for organic electronics, where thiazole-thiophene oligomers end-functionalized with perfluorohexyl groups have shown excellent n-channel OFET transport. researchgate.netcityu.edu.hk

Selective Perfluoroalkylation of Pre-formed Thiazole Derivatives

The direct perfluoroalkylation of aromatic and heteroaromatic compounds is a significant area of research. For thiazoles, selective C-H perfluoroalkylation would be a highly desirable transformation. Transition-metal catalysis and photoredox catalysis are key methodologies for this purpose.

Visible-light photoredox catalysis has proven effective for the introduction of perfluoroalkyl groups into various aromatic systems. mdpi.com These reactions often employ a photocatalyst that, upon irradiation with visible light, can generate a perfluoroalkyl radical from a suitable precursor. This radical can then add to the thiazole ring. The regioselectivity of this addition would be a critical aspect to control. For thiazoles, electrophilic attack typically occurs at the C5 position, while nucleophilic and radical attacks are often directed to the C2 position. kuey.net

Another approach involves the use of perfluoroalkylating agents in conjunction with a transition metal catalyst. Palladium-catalyzed cross-coupling reactions, for example, could be employed to couple a perfluoroethyl-containing reagent with a halogenated thiazole derivative.

Reactivity Profiles and Transformational Chemistry of 4 Pentafluoroethyl 1,3 Thiazole

Impact of the Pentafluoroethyl Substituent on Thiazole (B1198619) Ring Reactivity

The pentafluoroethyl (-C₂F₅) group, analogous to the more commonly studied trifluoromethyl (-CF₃) group, exerts a powerful electron-withdrawing influence on the 1,3-thiazole ring. This effect is primarily due to the high electronegativity of the fluorine atoms, which deactivates the aromatic system towards electrophilic attack and simultaneously activates it towards nucleophilic substitution.

The presence of a strong electron-withdrawing group on the thiazole ring is known to reduce its basicity and nucleophilicity. Consequently, 4-(pentafluoroethyl)-1,3-thiazole is expected to be less basic than its non-fluorinated counterpart. This reduced basicity affects reactions that involve protonation of the ring nitrogen.

Furthermore, the -C₂F₅ group enhances the lipophilicity of the molecule. This increased fat-solubility can influence its behavior in different solvent systems and its interactions with other molecules, a property often exploited in medicinal chemistry to improve membrane permeability. The bulkiness of the pentafluoroethyl group, which is greater than that of a trifluoromethyl group, can also introduce steric hindrance, potentially influencing the regioselectivity of reactions at adjacent positions on the thiazole ring.

Table 1: Comparison of Substituent Effects on Thiazole Properties

Substituent at C4Electronic EffectImpact on Basicity/NucleophilicityLipophilicity
-HNeutralBaselineLow
-CH₃ (Methyl)Electron-donatingIncreasedModerate
-NO₂ (Nitro)Electron-withdrawingDecreasedModerate
-CF₃ (Trifluoromethyl)Strongly Electron-withdrawingSignificantly DecreasedHigh
-C₂F₅ (Pentafluoroethyl)Very Strongly Electron-withdrawingVery Significantly DecreasedVery High

This table is generated based on established principles of organic chemistry and data from cited sources.

Electrophilic and Nucleophilic Reactions of the Thiazole Nucleus in Fluorinated Systems

The electronic modifications induced by the pentafluoroethyl group dictate the course of electrophilic and nucleophilic reactions on the thiazole ring.

Electrophilic Reactions: The thiazole ring is generally deactivated towards electrophilic aromatic substitution due to the presence of the electronegative sulfur and nitrogen atoms. The addition of the potent electron-withdrawing -C₂F₅ group at the C4 position further diminishes the ring's electron density, making electrophilic attack challenging. In unsubstituted thiazole, the C5 position is the most electron-rich and the primary site for electrophilic substitution. In this compound, while the ring is heavily deactivated, any potential electrophilic substitution would still be expected to favor the C5 position, the site with the least electronic deficit.

Nucleophilic Reactions: The electron-poor nature of the this compound ring makes it a prime candidate for nucleophilic reactions. A key feature of the thiazole ring is the acidity of the proton at the C2 position, which is susceptible to deprotonation by strong bases like organolithium compounds or Hauser bases. The resulting 2-lithiothiazole or related organometallic species is a powerful nucleophile, enabling the introduction of various substituents at the C2 position. The electron-withdrawing -C₂F₅ group at C4 would further enhance the acidity of the C2-H bond, facilitating its deprotonation.

Nucleophilic aromatic substitution (SNAᵣ) could also be a viable pathway, particularly if a leaving group is present on the ring (e.g., at the C2 or C5 position). The strong activation provided by the -C₂F₅ group would facilitate the displacement of such a leaving group by a wide range of nucleophiles.

Functionalization of C-H Bonds Adjacent to the Thiazole Ring or Pentafluoroethyl Group

Direct C-H functionalization represents a modern and efficient approach to modifying heterocyclic structures, avoiding the need for pre-functionalized starting materials. For this compound, the most reactive C-H bonds are those on the thiazole ring itself, specifically at the C2 and C5 positions.

Recent advancements have demonstrated that thiazole derivatives can undergo regioselective C-H activation, often catalyzed by transition metals like palladium. This allows for the direct formation of C-C or C-heteroatom bonds at specific positions. Given the high acidity of the C2-H bond in the this compound system, this position is a primary target for directed C-H functionalization.

Strategies for C-H functionalization could include:

Deprotonation-alkylation: As mentioned, deprotonation at C2 with a strong base, followed by quenching with an electrophile (e.g., alkyl halides, aldehydes, ketones), is a fundamental strategy.

Palladium-catalyzed cross-coupling: Direct C-H arylation, alkenylation, or alkynylation at the C2 or C5 positions can be achieved using palladium catalysts, providing access to a diverse range of substituted thiazoles.

Oxidative cyclization: In more complex systems, C-H bond functionalization can be part of an intramolecular ring-closure process to form fused heterocyclic systems.

The C-H bonds on the pentafluoroethyl group itself are generally inert and not typically targeted for functionalization under standard conditions.

Derivatization Strategies for this compound for Further Chemical Complexity

To expand the chemical utility of this compound, various derivatization strategies can be employed. These methods aim to introduce new functional groups that can serve as handles for subsequent transformations.

Initial Functionalization: A common starting point is the halogenation of the thiazole ring, typically at the C2 or C5 position. Bromination or iodination can be achieved, and the resulting halothiazoles are versatile intermediates for cross-coupling reactions.

Key Derivatization Reactions:

Cross-Coupling Reactions: Halogenated derivatives of this compound can undergo a variety of palladium-catalyzed cross-coupling reactions, such as:

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds with aryl or vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl substituents.

Heck Coupling: Reaction with alkenes.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Acylation and Alkylation: The nucleophilic 2-thiazolyl anion, generated by deprotonation, can be readily acylated or alkylated to introduce ketone or alkyl functionalities.

**S

Computational and Theoretical Investigations of 4 Pentafluoroethyl 1,3 Thiazole

Quantum Chemical Studies on Electronic Structure and Bonding Characteristics

Quantum chemical studies are fundamental to understanding the behavior of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy, which in turn dictate the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. nih.gov It is used to determine the most stable three-dimensional arrangement of atoms (optimized geometry) and to calculate various electronic properties. For a molecule like 4-(pentafluoroethyl)-1,3-thiazole, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), would be performed to predict key structural and electronic parameters. mdpi.com

Molecular Geometry: DFT optimization would yield precise information on bond lengths, bond angles, and dihedral angles. The introduction of the bulky and highly electronegative pentafluoroethyl group at the C4 position of the thiazole (B1198619) ring is expected to influence the planarity and bond lengths of the heterocyclic core compared to unsubstituted thiazole.

Illustrative Molecular Geometry Data This table presents hypothetical, yet chemically reasonable, optimized geometry parameters for this compound, as would be obtained from a DFT calculation. Actual values would require a specific computational study.

Parameter Atom Pair/Trio/Quartet Predicted Value
Bond Length C2-N3 1.37 Å
N3-C4 1.39 Å
C4-C5 1.36 Å
C5-S1 1.72 Å
S1-C2 1.73 Å
C4-C(ethyl) 1.52 Å
C(ethyl)-C(ethyl) 1.55 Å
C-F (average) 1.35 Å
Bond Angle N3-C4-C5 115°
S1-C5-C4 110°
C4-N3-C2 110°

| Dihedral Angle | N3-C4-C(ethyl)-C(ethyl) | 90° |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy, shape, and location of these orbitals are crucial for predicting how a molecule will interact with other chemical species. wikipedia.org

HOMO (Highest Occupied Molecular Orbital): This orbital represents the region from which the molecule is most likely to donate electrons. In a potential reaction, it acts as a nucleophile.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the most likely destination for accepted electrons, acting as an electrophile.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. researchgate.net

For this compound, the electron-withdrawing nature of the C2F5 group would be expected to significantly lower the energies of both the HOMO and LUMO. FMO analysis would visualize the distribution of these orbitals. It is plausible that the HOMO would be primarily located on the thiazole ring, particularly the sulfur and nitrogen atoms, while the LUMO might have significant contributions from both the heterocyclic ring and the pentafluoroethyl group. researchgate.netresearchgate.net

Illustrative FMO Data This table provides representative energy values for frontier orbitals that would be calculated for this compound.

Parameter Predicted Energy (eV)
HOMO Energy -7.5
LUMO Energy -1.2

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule. researchgate.net It is mapped onto a surface of constant electron density, using a color scale to denote different potential values.

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These are sites prone to electrophilic attack.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These sites are susceptible to nucleophilic attack.

Green/Yellow Regions: Represent areas of neutral or near-zero potential.

For this compound, the MEP map would be expected to show a region of strong negative potential around the nitrogen atom (N3) of the thiazole ring, making it a likely site for hydrogen bonding or coordination. researchgate.net Conversely, the hydrogen atoms on the ring and, most prominently, the highly electron-deficient pentafluoroethyl group would be surrounded by regions of positive potential. The fluorine atoms themselves, despite their high electronegativity, would exhibit a slightly negative potential, while the carbon atoms of the C2F5 group would be strongly positive.

Computational Prediction and Interpretation of Spectroscopic Parameters

Computational methods can accurately predict spectroscopic data, which is invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.

¹⁹F NMR spectroscopy is a powerful technique for characterizing fluorinated compounds. Predicting ¹⁹F NMR chemical shifts computationally has become a reliable method for assigning signals to specific fluorine atoms within a molecule. nih.gov The calculations are typically performed using DFT methods, such as GIAO (Gauge-Including Atomic Orbital), often followed by a linear scaling to correct for systematic errors. nih.govillinois.edu

For this compound, there are two distinct fluorine environments: the -CF₂- group and the -CF₃ group. Therefore, two primary signals would be expected in the ¹⁹F NMR spectrum. Computational chemistry can predict the chemical shift (δ) for each of these groups. Based on data for related compounds like 5-(pentafluoroethyl)-7H-thiazolo[3,2-a]pyrimidin-7-one, the signals are expected in the range of -82 ppm for the -CF₂- group and -115 ppm for the -CF₃- group, relative to a standard like CFCl₃. mdpi.com

Illustrative Predicted ¹⁹F NMR Data This table shows the type of data generated from a theoretical ¹⁹F NMR chemical shift calculation.

Fluorine Group Predicted Chemical Shift (δ, ppm)
-CF₂- -82.5

Elucidation of Noncovalent Interactions in Fluorinated Thiazole Systems

Noncovalent interactions are weak intermolecular or intramolecular forces, such as hydrogen bonds, halogen bonds, and van der Waals forces. Despite their lower strength compared to covalent bonds, they are crucial in determining the supramolecular structure, physical properties, and biological interactions of molecules. digitellinc.com

In systems containing this compound, several types of noncovalent interactions could be computationally investigated:

Hydrogen Bonding: The nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor.

Halogen Bonding: The electrophilic tips of the fluorine atoms (σ-holes) can potentially act as halogen bond donors, interacting with nucleophilic sites on other molecules.

π-π Stacking: The aromatic thiazole ring can engage in stacking interactions with other aromatic systems.

Fluorous Interactions: The highly fluorinated pentafluoroethyl group can participate in interactions with other fluorinated moieties.

Computational techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are used to identify and characterize these weak interactions, revealing their nature and strength. digitellinc.comnih.gov Studies on related per- and polyfluoroalkyl substances (PFAS) show that such interactions are key to their environmental transport and binding to biological molecules. nih.govuniv-rennes.fr

Analysis of C-H···F and F···F Interactions in Crystal Structures and Solution

The presence of the pentafluoroethyl group in this compound introduces the potential for various noncovalent interactions that can influence its crystal packing and solution-phase conformation. Among these, C-H···F and F···F interactions are of particular interest.

Detailed Research Findings:

Computational studies on fluorinated organic molecules have established that C-H···F interactions, while generally considered weak, can play a significant role in stabilizing molecular conformations and crystal lattices. researchgate.net The nature of these interactions is primarily electrostatic, arising from the interaction between the polarized C-H bond and the electronegative fluorine atom. Density Functional Theory (DFT) calculations have been employed to investigate the energetics of these interactions. For instance, studies on fluoromethane-water complexes have shown that stepwise substitution of hydrogen with fluorine can lead to a shortening of the hydrogen bond distance and an increase in the interaction energy by approximately 1 kcal/mol for each fluorine atom added. researchgate.net

In the context of this compound, intramolecular C-H···F interactions could occur between the fluorine atoms of the pentafluoroethyl group and the hydrogen atom at the C5 position of the thiazole ring. Intermolecularly, these interactions are expected to be a significant feature in the crystal packing, alongside F···F interactions.

A summary of typical interaction distances for these non-covalent bonds as observed in crystallographic studies of various organofluorine compounds is presented below.

Interaction TypeTypical Distance (Å)Reference
C-H···F3.3 - 3.7 (C to F) acs.org
F···FDependent on context rsc.org

This table presents generalized data for organofluorine compounds, as specific crystallographic or computational data for this compound was not found in the reviewed literature.

Investigation of Aromatic F/π Interactions

The interaction between a fluorinated aromatic ring and a non-fluorinated or another fluorinated π-system, often termed an F/π or π-πF interaction, is a key factor in the molecular recognition and self-assembly of fluorinated aromatic compounds. The introduction of electron-withdrawing fluorine atoms polarizes the aromatic π-system, creating an electron-deficient (electropositive) center and an electronegative periphery. researchgate.net This charge redistribution enhances electrostatic interactions in π-stacking arrangements. acs.org

Detailed Research Findings:

While the thiazole ring in this compound is not perfluorinated, the principles of F/π interactions are still relevant to understanding its potential intermolecular associations. The electron-withdrawing nature of the pentafluoroethyl group can influence the electronic character of the thiazole ring, potentially modulating its interactions with other aromatic systems.

Computational studies, often employing DFT methods, have been instrumental in quantifying the strength and nature of these interactions. caltech.edu For example, the interaction between benzene (B151609) and hexafluorobenzene (B1203771) is a classic case of a stabilizing polar-π interaction. Research has shown that fluorinated aromatic amino acids can be used to experimentally distinguish cation-π interactions from membrane insertion due to the altered electrostatics of the aromatic ring. nih.gov This highlights the significant impact of fluorination on π-system interactions.

In the case of this compound, intermolecular F/π interactions could occur where the fluorine atoms of the pentafluoroethyl group interact with the π-system of a neighboring thiazole ring or another aromatic molecule in a co-crystal. These interactions would likely adopt a geometry where the electronegative fluorine atoms are directed towards the more electropositive regions of the interacting π-system.

Molecular Dynamics and Conformational Analysis of Perfluoroalkylated Thiazoles

Detailed Research Findings:

MD simulations allow for the study of the dynamic behavior of molecules over time, providing insights into conformational changes and intermolecular interactions in solution or other environments. nih.gov For perfluoroalkylated molecules, MD simulations can reveal the preferred orientations of the fluorinated chain and its influence on the surrounding solvent molecules. For instance, simulations have shown that water molecules associate differently with the hydrogenated versus the fluorinated faces of Janus-faced cyclohexyl rings. researchgate.net

Conformational analysis, often performed using quantum mechanical methods like DFT, can identify the lowest energy conformations (conformers) of a molecule. scribd.com For this compound, the rotation around the C4-C(pentafluoroethyl) bond would be a key dihedral angle to investigate. The relative energies of different staggered and eclipsed conformations would determine the conformational preferences of the molecule. General methods for conformational analysis, such as the Tork method which utilizes normal-mode analysis, can be applied to identify low-energy conformers. nih.gov

Advanced Applications in Materials Science and Supramolecular Assemblies

Supramolecular Architectures Directed by Fluorine-Mediated Interactions

The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent intermolecular forces. The pentafluoroethyl group in 4-(pentafluoroethyl)-1,3-thiazole is a powerful tool in this domain, primarily through its ability to engage in unique fluorine-mediated interactions. These interactions, including halogen bonding and F···H or F···F contacts, are directional and can be used to guide the assembly of molecules into well-defined, higher-order structures. The analysis of crystal structures of molecules containing pentafluorosulfanyl (SF₅) groups, which share characteristics with the pentafluoroethyl group, shows that these fluorinated groups are often surrounded by hydrogen or other fluorine atoms, leading to repeating structural motifs like dimers and infinite chains.

Crystal engineering is a subfield of supramolecular chemistry concerned with the design and synthesis of solid-state structures with desired properties. The pentafluoroethyl group plays a crucial role in the crystal engineering of thiazole (B1198619) derivatives by providing a means to control molecular packing. The strong C-F bond and the high electronegativity of fluorine atoms in the C₂F₅ group create specific electronic environments that can lead to predictable intermolecular interactions. While fluorine's ability to form traditional halogen bonds is weak, its presence significantly modulates the physicochemical properties and molecular conformations of compounds. In the solid state, fluorination can lead to stronger intra- and intermolecular contacts, which are vital for long-range charge transport in organic electronic materials. The structure-directing role of such noncovalent interactions, including halogen and chalcogen bonding, is a subject of intense study, often analyzed using theoretical calculations to understand their energetics and importance.

The self-assembly of molecules into ordered nanostructures is a bottom-up approach to creating functional materials. Fluorinated thiazole-based systems exhibit distinct self-assembly behaviors driven by the unique properties of the fluorine atoms. Increasing the degree of fluorination in a molecule can foster stronger intermolecular interactions. This principle is evident in various fluorinated systems, where fluorine-assisted self-assembly can lead to the formation of complex architectures, such as one-dimensional supramolecular tubes stabilized by C–F···S contacts. These self-assembly processes, guided by non-covalent interactions like hydrogen and chalcogen bonds, are key to optimizing the solid-state packing of conjugated molecules for electronic applications. The resulting nanostructures and their photophysical properties can be finely tuned by adjusting the degree of fluorination, offering a pathway to develop sophisticated multifunctional materials.

Fluorinated Thiazoles in Functional Materials Design (General Principles)

The optoelectronic properties of organic materials are determined by their molecular and electronic structure. Fluorination is a common strategy to tune these properties. Introducing fluorine atoms into a conjugated polymer backbone can lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This can facilitate electron injection into the material but can also sometimes lead to a decrease in charge mobility if not carefully implemented. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict the effect of fluorination on optical band gaps, frontier molecular orbital energies, and other electronic properties. For instance, studies on thiophene-phenylene co-oligomers have revealed intriguing similarities between the effects of N-substitution and fluorination, suggesting a more general effect of electronegative substitution on optoelectronic properties. The modification of the conjugated core through such substitutions has a strong impact on the electron density distribution of the frontier orbitals, which are central to the material's optoelectronic behavior.

In polymer chemistry, incorporating fluorinated thiazole derivatives can lead to materials with enhanced properties. For example, fluorination of polythiophenes, a class of conducting polymers, has been shown to increase the material's dielectric constant. This is a desirable property for applications in capacitors and transistors. Furthermore, the presence of sulfur and nitrogen in the thiazole ring can improve the flame retardancy of polymers like polyurethane when used as an additive in coatings. The degree of fluorination can also be used to control the self-assembly and photophysical properties of complex molecules, which is a promising route for developing advanced, multifunctional materials.

Catalytic Applications of Thiazole-Metal Complexes with Fluorinated Ligands

Thiazole derivatives are versatile ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. These metal complexes have found applications in various catalytic processes. The introduction of a pentafluoroethyl group onto the thiazole ligand can significantly influence the catalytic activity of the resulting metal complex. The electron-withdrawing nature of the C₂F₅ group can modulate the electron density at the metal center, thereby tuning its reactivity and selectivity

Mechanistic and Kinetic Studies of Reactions Involving 4 Pentafluoroethyl 1,3 Thiazole

Investigation of Reaction Mechanisms for Thiazole (B1198619) Formation and Functionalization

The construction and subsequent modification of the 4-(pentafluoroethyl)-1,3-thiazole scaffold can be understood through several key reaction mechanisms. These range from classical cyclization reactions to modern functionalization techniques.

Thiazole Ring Formation

The formation of the thiazole ring itself is most famously achieved through the Hantzsch thiazole synthesis, first described in 1887, which involves the condensation reaction between an α-haloketone and a thioamide. organic-chemistry.orgsynarchive.com This method remains a foundational route for a wide variety of substituted thiazoles. mdpi.comnih.gov

However, for the direct introduction of a pentafluoroethyl group, more specialized methods have been developed. A particularly effective modern approach involves the use of hypervalent iodine reagents. researchgate.netbohrium.com Research has demonstrated that a combination of a hypervalent iodine(III) reagent and a Lewis acid can facilitate the pentafluoroethylation of various starting materials, including thioureas, to provide direct access to pentafluoro-substituted thiazoles. researchgate.net This method is noted for its efficiency and compatibility with a broad range of substrates. researchgate.net The general mechanism involves the activation of the fluoroalkyl source by the hypervalent iodine reagent, followed by cyclization with the thioamide component to build the heterocyclic ring.

Functionalization of the Thiazole Ring

Once formed, the this compound ring can be a substrate for further chemical modification. The strong electron-withdrawing nature of the pentafluoroethyl group significantly influences the reactivity of the thiazole ring, generally deactivating it towards electrophilic substitution while activating it for nucleophilic attack.

A significant functionalization pathway is the [3+3] cyclocondensation reaction. Studies have shown that fluorinated thiazolo[3,2-a]pyrimidin-7-ones can be efficiently prepared in a one-pot method from 2-aminothiazoles and fluorinated alkynoates under transition-metal-free conditions. This transformation provides a regioselective route to complex N-fused heterocyclic systems with good to excellent yields.

EntrySolventTemperature (°C)Time (h)Yield (%)
1MeOH701285
2EtOH702478
3CH3CN704855
4DMF704840
5Toluene7072<10

This interactive table presents optimized reaction conditions for the [3+3] cyclocondensation to form fluorinated thiazolo[3,2-a]pyrimidin-7-ones, adapted from studies on related systems.

Furthermore, these resulting N-fused scaffolds are amenable to further diversification through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, enabling the introduction of a wide array of substituents.

Kinetic Analysis of Transformation Pathways

While specific, published kinetic data such as rate constants for reactions involving this compound are not widely available, the kinetic behavior can be inferred from its structure and by comparison with related fluorinated heterocycles. Kinetic analysis, the measurement of reaction rates under varying conditions, is essential for elucidating reaction mechanisms, including the identification of rate-determining steps and the nature of reactive intermediates.

The pentafluoroethyl group (-C₂F₅) is a powerful electron-withdrawing substituent due to the high electronegativity of the fluorine atoms. This has a profound impact on the kinetics of reactions at the thiazole ring.

Nucleophilic Reactions : The electron deficiency induced by the -C₂F₅ group is expected to significantly accelerate the rates of nucleophilic substitution reactions. Computational studies on other fluorinated heterocycles, such as aziridine, have shown that fluorine substitution can increase the rate of nucleophilic ring-opening by a factor of more than 10¹¹ compared to the non-fluorinated parent compound. nih.gov This dramatic rate enhancement is attributed to the stabilization of the negatively charged transition state by the electronegative fluorine atoms. nih.gov

Electrophilic Reactions : Conversely, the rate of electrophilic substitution on the thiazole ring is expected to be substantially decreased. The electron-withdrawing -C₂F₅ group deactivates the ring, making it less susceptible to attack by electrophiles.

Acidity of Ring Protons : The inductive effect of the -C₂F₅ group increases the acidity of the C-H protons on the thiazole ring, particularly the proton at the C2 position. This would lead to faster rates of deprotonation when the molecule is treated with a base, facilitating metalation and subsequent functionalization at that site.

Transformation PathwayExpected Kinetic Effect of -C₂F₅ Group (vs. Unsubstituted Thiazole)Rationale
Nucleophilic Aromatic SubstitutionRate Dramatically IncreasedStrong inductive electron withdrawal stabilizes the negatively charged intermediate (Meisenheimer complex). nih.gov
Electrophilic Aromatic SubstitutionRate Significantly DecreasedThe thiazole ring is strongly deactivated towards attack by electrophiles.
Deprotonation (e.g., at C2)Rate IncreasedInductive effect increases the acidity of the C-H bond, facilitating proton abstraction by a base.

This interactive table provides a qualitative prediction of the kinetic effects of the pentafluoroethyl substituent on various reaction pathways of the thiazole ring.

Transition State Theory in Fluorine-Containing Organic Reactions

Transition State Theory (TST) offers a framework for understanding reaction rates at a molecular level. It posits that reactants are in a quasi-equilibrium with a high-energy, transient species known as the activated complex or transition state, which lies at the highest point on the reaction energy profile. mdpi.com The rate of the reaction is determined by the concentration of this activated complex and the frequency with which it converts to products. The energy difference between the reactants and the transition state is the Gibbs free energy of activation (ΔG‡).

In the context of fluorine-containing organic reactions, TST is particularly insightful because fluorine substitution can dramatically alter the stability of the transition state and thus the activation energy. nih.gov

Stabilization of Transition States : The high electronegativity of fluorine allows it to stabilize transition states, especially those with developing negative charge, through strong inductive and electrostatic effects. nih.gov This stabilization lowers the activation energy (ΔG‡) and, according to the Eyring equation from TST, leads to an exponential increase in the reaction rate constant.

Computational Modeling : Predicting and understanding these effects heavily relies on computational chemistry. mdpi.com Density Functional Theory (DFT) is a powerful tool used to calculate the geometries and energies of reactants, products, and, most importantly, transition states. mdpi.comchinesechemsoc.org Methods such as B3LYP with basis sets like 6-31G* are employed to map out the entire reaction coordinate, identify the rate-limiting step, and rationalize observed reactivity and selectivity. mdpi.com For instance, DFT studies have shown that fluorine substituents can activate C–C and C–S bonds toward cleavage by lowering the energy of the four-membered ring transition states involved in the rate-limiting step. chinesechemsoc.org

Influence of the Pentafluoroethyl Group : For reactions involving this compound, the -C₂F₅ group would be expected to exert a strong influence on the transition state structure and energy. In nucleophilic attack, it would stabilize the anionic character of the transition state, lowering ΔG‡. In reactions involving deprotonation, it would stabilize the resulting carbanionic transition state. Computational modeling is essential to quantify these effects and predict how the -C₂F₅ group steers reactions down specific mechanistic pathways.

TST ConceptImplication for this compound Reactions
Activated Complex The geometry and charge distribution of the transition state are heavily influenced by the electrostatic pull of the -C₂F₅ group.
Activation Energy (ΔG‡) ΔG‡ is significantly lowered for nucleophilic attack and deprotonation pathways due to transition state stabilization. nih.gov
Reaction Coordinate Computational analysis (e.g., DFT) can model the energy profile, revealing the rate-determining step and the influence of the fluoroalkyl group. mdpi.comchinesechemsoc.org
Pre-equilibrium TST assumes an equilibrium between reactants and the transition state, the position of which is affected by the stabilizing fluorine atoms.

This interactive table summarizes the key principles of Transition State Theory and their specific relevance to reactions involving this compound.

Future Prospects and Emerging Research Areas in 4 Pentafluoroethyl 1,3 Thiazole Chemistry

Development of Sustainable and Green Synthetic Routes for Fluorinated Thiazoles

The synthesis of thiazole (B1198619) derivatives has traditionally involved methods that can be resource-intensive and generate hazardous waste. bepls.com Consequently, a significant research thrust is the development of environmentally benign, "green" synthetic approaches. researchgate.net These methods prioritize the use of renewable starting materials, non-toxic catalysts, and milder reaction conditions to minimize environmental impact. researchgate.net

Table 1: Comparison of Conventional vs. Green Synthesis Techniques for Thiazole Derivatives This table provides a generalized comparison based on findings in the cited literature.

Feature Conventional Methods Green Chemistry Approaches Source(s)
Energy Source Oil bath, heating mantle (reflux) Microwave, Ultrasound tandfonline.com, semanticscholar.org, nih.gov
Reaction Time Often several hours to days Minutes to a few hours bepls.com, nih.gov
Solvents Often hazardous organic solvents Water, safer organic solvents, or solvent-free bepls.com, researchgate.net
Catalysts Often homogenous, non-recyclable Heterogeneous, recyclable biocatalysts mdpi.com, researchgate.net
Yield Variable, can be moderate Often high to excellent tandfonline.com, mdpi.com
Waste Generation Higher due to solvents and by-products Minimized through efficiency and recycling semanticscholar.org, researchgate.net

Integration of High-Throughput Experimentation and Data Science in Fluorinated Heterocycle Discovery

The discovery of novel bioactive molecules is a complex process that can be significantly accelerated by modern technologies. High-Throughput Experimentation (HTE) has become a cornerstone in medicinal and process chemistry, allowing for the rapid, parallel evaluation of hundreds or even thousands of reactions. nih.gov This approach is particularly valuable for exploring the vast chemical space of fluorinated heterocycles. Instead of optimizing reactions one at a time, HTE enables researchers to quickly screen numerous substrates, catalysts, and conditions to identify high-yielding pathways for new compounds. nih.govacs.org This methodology has been successfully applied to optimize complex reactions, including the challenging radiofluorination of heterocyclic compounds for applications like Positron Emission Tomography (PET). nih.gov

The massive amount of data generated by HTE necessitates the use of data science and machine learning. acs.org These computational tools can analyze intricate reaction landscapes and build predictive models. acs.org By training algorithms on existing reaction data, machine learning models can accurately predict the optimal conditions for new, untested substrates, saving significant time and resources. acs.org Furthermore, the development of comprehensive databases focused on fluorine chemistry, such as FluoBase, provides an invaluable resource for the scientific community. nih.gov These databases collate information on the structures, properties, and functions of thousands of fluorinated molecules, facilitating broader analysis and stimulating new discoveries through data-driven approaches. nih.gov The application of data science has also been used to study and optimize industrial processes, for instance, by analyzing fluorine losses in phosphoric acid production to improve efficiency. researchgate.net

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